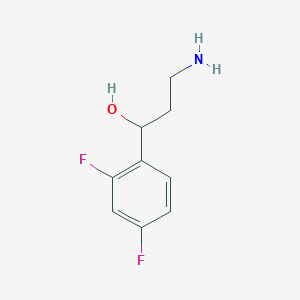

3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Description

BenchChem offers high-quality 3-Amino-1-(2,4-difluorophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2,4-difluorophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H11F2NO |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-amino-1-(2,4-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

QQRPHCLIBCXACF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCN)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Disclaimer: Publicly available experimental data on the specific compound 3-Amino-1-(2,4-difluorophenyl)propan-1-ol is limited. This guide has been constructed by synthesizing information from structurally analogous compounds, established principles of organic chemistry, and predictive modeling. The protocols and data presented are illustrative and intended for research and development purposes. All experimental procedures should be undertaken with rigorous safety precautions and validated by independent analytical methods.

Section 1: Introduction and Strategic Significance

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its molecular architecture is defined by three key features: a propanol backbone providing a specific spatial arrangement of functional groups, a primary amine, and a 2,4-difluorophenyl moiety. This combination makes it a valuable chiral building block for synthesizing complex, high-value pharmaceutical intermediates.

The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design. The 2,4-difluoro substitution pattern can profoundly influence a molecule's physicochemical and pharmacological properties by:

-

Modulating pKa: The electron-withdrawing nature of fluorine can alter the basicity of the nearby amino group, affecting ionization state at physiological pH and thus influencing solubility and cell permeability.

-

Enhancing Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life.

-

Improving Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins, potentially enhancing binding affinity and selectivity.

The utility of similar fluorinated amino alcohols is well-documented. For instance, the structurally related compound (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol serves as a critical chiral synthon for Capivasertib (AZD5363), a potent inhibitor of the AKT serine/threonine-protein kinase, which is a key target in cancer therapy[1]. This precedent underscores the potential of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol as a scaffold for developing novel therapeutics.

Section 2: Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₁₁F₂NO | Calculated |

| Molecular Weight | 187.19 g/mol | Calculated |

| IUPAC Name | 3-Amino-1-(2,4-difluorophenyl)propan-1-ol | Nomenclature Standard |

| CAS Number | 874593-97-4 | Identifier |

| Appearance | Predicted to be an off-white to pale yellow solid or a viscous oil. | Inferred from similar amino alcohols. |

| Predicted XLogP3 | ~1.0 - 1.5 | Estimated based on the ketone precursor (XLogP3 = 0.8)[2] and the conversion of a ketone to a more polar alcohol. |

| Predicted pKa (Amine) | ~9.0 - 9.5 | The electron-withdrawing effect of the difluorophenyl ring is expected to slightly lower the pKa compared to 3-amino-1-propanol (~10.6). |

| Solubility | Predicted to be soluble in methanol, ethanol, and DMSO. Limited solubility in water. | General property of functionalized organic molecules. |

| Chirality | Contains one stereocenter at the C1 position (bearing the hydroxyl group). Exists as (R) and (S) enantiomers. | Structural Analysis |

Section 3: Synthesis and Purification

A robust and scalable synthesis of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol is crucial for its application. The most direct and common laboratory-scale approach is the chemoselective reduction of the corresponding ketone, 3-amino-1-(2,4-difluorophenyl)propan-1-one.

Sources

"3-Amino-1-(2,4-difluorophenyl)propan-1-ol" structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote procedural descriptions to offer a self-validating analytical workflow. By integrating insights from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a logical and scientifically rigorous pathway for the unambiguous confirmation of the molecular structure. The causality behind experimental choices is explained, ensuring that each analytical step builds upon the last to create a cohesive and trustworthy body of evidence.

Introduction and Strategic Overview

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a fluorinated amino alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. Its structural motifs—a difluorophenyl ring, a chiral alcohol, and a primary amine—make it a valuable building block for novel pharmaceutical agents. The presence of fluorine can modulate key drug properties such as metabolic stability and binding affinity.[1][] Therefore, unequivocal confirmation of its structure is a critical prerequisite for its use in any research or development context.

The structure elucidation strategy detailed herein is predicated on a multi-technique, orthogonal approach. We begin with mass spectrometry to confirm the elemental composition and molecular weight. Subsequently, infrared spectroscopy provides rapid identification of key functional groups. Finally, a suite of advanced NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy, is employed to piece together the precise atomic connectivity and finalize the structural assignment. This integrated workflow ensures the highest degree of confidence in the final structure.

Predicted Physicochemical Properties

A foundational understanding of the target molecule's properties is essential for analytical method development. The table below summarizes the predicted and known properties of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol and its ketone precursor.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F₂NO | PubChem |

| Molecular Weight | 187.19 g/mol | PubChem |

| Monoisotopic Mass | 187.08082029 Da | PubChem |

| LogP (Predicted) | 1.3 | PubChem |

| Hydrogen Bond Donors | 3 (OH, NH₂) | PubChem |

| Hydrogen Bond Acceptors | 3 (F, O, N) | PubChem |

Note: Data is primarily for the target alcohol, inferred from its precursor 3-Amino-1-(2,4-difluorophenyl)propan-1-one where direct data is unavailable.[3]

The Analytical Workflow: An Integrated Approach

The structural elucidation process is not a linear checklist but a logical progression where each result informs the next step. The goal is to build a self-validating dataset that leaves no ambiguity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is its mass?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. Unlike nominal mass measurements, HRMS provides a highly accurate mass-to-charge ratio (m/z), which allows for the confident determination of the compound's elemental formula.[4][5] For a molecule like 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, which contains nitrogen and oxygen, Electrospray Ionization (ESI) in positive ion mode is the preferred technique due to its soft ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid. The acid aids in protonation.

-

Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

-

Analysis: Infuse the sample directly or via an LC system into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve mass accuracy within 5 ppm.

Expected Data and Interpretation

The primary goal is to observe the protonated molecular ion [M+H]⁺ and verify its mass against the theoretical value.

| Parameter | Theoretical Value | Expected Observation | Purpose |

| Molecular Formula | C₉H₁₁F₂NO | - | Target Formula |

| Monoisotopic Mass (M) | 187.0808 | - | Exact mass of the most abundant isotopes |

| [M+H]⁺ m/z | 188.0886 | ~188.0886 (± 5 ppm) | Confirms molecular weight and formula |

Trustworthiness: The observation of an ion at m/z 188.0886 with a mass accuracy of <5 ppm provides extremely high confidence in the elemental formula C₉H₁₂F₂NO⁺. Further analysis of the fragmentation pattern in MS/MS experiments (e.g., loss of H₂O, m/z ~170; loss of the aminopropyl side chain) can provide preliminary structural information, though NMR is required for definitive connectivity.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Before diving into the complexities of NMR, a quick IR spectrum provides invaluable, low-overhead confirmation of the key functional groups. For this molecule, we expect to see characteristic absorptions for the alcohol (-OH), the amine (-NH₂), the aromatic ring, and the carbon-fluorine bonds.[6] The presence and nature of these bands, particularly the broad O-H stretch, are hallmarks of an amino alcohol structure.[7]

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: If the sample is a liquid or oil, a single drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. If solid, a small amount is pressed against the crystal.

-

Analysis: Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400-3200 | Alcohol (-OH) & Amine (-NH₂) | O-H and N-H stretching | Broad, strong absorptions |

| 3100-3000 | Aromatic C-H | C-H stretching | Weak to medium, sharp peaks |

| 2960-2850 | Aliphatic C-H | C-H stretching | Medium, sharp peaks |

| ~1600, ~1500 | Aromatic Ring | C=C stretching | Two to three sharp peaks |

| 1300-1100 | Carbon-Fluorine (C-F) | C-F stretching | Strong, sharp absorptions |

| ~1050 | Alcohol C-O | C-O stretching | Medium to strong peak |

Trustworthiness: The simultaneous observation of a broad O-H/N-H band, aromatic C=C stretches, and strong C-F stretches provides a robust "fingerprint" that is highly consistent with the proposed structure of a difluorophenyl amino alcohol.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: Nuclear Magnetic Resonance is the cornerstone of structure elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of each atom. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to connect the individual pieces into a complete structural puzzle.[8]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amino alcohols as it allows for the observation of exchangeable -OH and -NH₂ protons.

-

¹H NMR: Acquire a standard proton spectrum. Integration of the peaks will confirm the number of protons in each environment.

-

D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The signals corresponding to the -OH and -NH₂ protons will broaden or disappear, confirming their identity.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is crucial for confirming the electronic environment of the two distinct fluorine atoms.[9]

-

2D NMR: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

Expected Data and Interpretation

Caption: Key ¹H NMR correlations for the molecule.

¹H and ¹³C NMR Predicted Data (in DMSO-d₆)

| Position | Atom | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | ¹H-¹H COSY Correlations |

| 1 | CH-OH | ~4.8-5.0 (dd) | ~70 | H-2 |

| 2 | -CH₂- | ~1.8-2.0 (m) | ~38 | H-1, H-3 |

| 3 | -CH₂-N | ~2.9-3.1 (m) | ~40 | H-2 |

| Ar-H | Ar-CH | ~7.0-7.5 (m) | ~104 (t, J_CF), ~112 (dd), ~130 (dd) | - |

| Ar-CF | Ar-C | - | ~160 (dd, J_CF), ~162 (dd, J_CF) | - |

| OH | -OH | ~5.5 (d, exchangeable) | - | H-1 |

| NH₂ | -NH₂ | ~2.5 (br s, exchangeable) | - | - |

¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms on the aromatic ring, likely appearing as complex multiplets due to coupling with both protons and the other fluorine atom.

2D NMR Interpretation:

-

COSY: Will show a clear correlation path from the H-1 methine proton, through the H-2 methylene protons, to the H-3 methylene protons, confirming the propanol backbone connectivity.

-

HSQC: Will unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at ~4.9 ppm (H-1) is attached to the carbon at ~70 ppm (C-1).

Trustworthiness: The collective NMR data provides an exceptionally high level of structural proof. The ¹H NMR integration and splitting patterns define the proton count and neighbors, ¹³C NMR confirms the carbon skeleton, ¹⁹F NMR validates the fluorine substitution, and 2D experiments tie everything together, leaving virtually no room for structural ambiguity.

Conclusion: Synthesizing the Evidence

The structural elucidation of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol is achieved not by a single experiment, but by the logical synthesis of data from orthogonal analytical techniques. HRMS establishes the correct elemental formula. FT-IR confirms the presence of the required functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom map of the molecular structure. This rigorous, self-validating workflow ensures that the compound's identity is confirmed with the highest possible degree of scientific certainty, providing a solid foundation for its application in research and development.

References

-

PubChem National Center for Biotechnology Information . 3-Amino-1-(2,4-difluorophenyl)propan-1-one. PubChem Compound Summary for CID 55254430. Available from: [Link]

-

Canadian Science Publishing . Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. Available from: [Link]

-

Beilstein Journal of Organic Chemistry . Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available from: [Link]

-

Organic Syntheses . Synthesis and Acylation of 1,3-Thiazinane-2-thione. Org. Synth. 2021, 98, 374-387. Available from: [Link]

-

ACS Publications - Journal of Chemical Education . Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. J. Chem. Educ. 2005, 82, 9, 1386. Available from: [Link]

-

The Royal Society of Chemistry . Electronic Supplementary Information (ESI) for a relevant publication. Available from: [Link]

-

PubMed . Structural and vibrational characterisation of 3-amino-1-propanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2000, 56, 8, 1635-1647. Available from: [Link]

-

Cheméo . Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Available from: [Link]

-

Wikipedia . 3-Amino-1-propanol. Available from: [Link]

-

Doc Brown's Chemistry . Infrared Spectroscopy Index. Available from: [Link]

-

University of Calgary . Sample IR spectra. Chemistry LibreTexts. Available from: [Link]

-

Queen's University . Bio NMR spectroscopy. Course Material. Available from: [Link]

-

Broad Institute . Fundamentals of Biological Mass Spectrometry and Proteomics. Available from: [Link]

-

Wiley-VCH . Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 3. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. broadinstitute.org [broadinstitute.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 7. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.uoc.gr [chemistry.uoc.gr]

- 9. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel synthetic compound, 3-Amino-1-(2,4-difluorophenyl)propan-1-ol. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of its structural and electronic properties is paramount. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust predictive analysis. Detailed experimental protocols for acquiring this data are also presented, offering a self-validating framework for researchers.

Introduction: The Significance of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial building block in medicinal chemistry. The presence of a difluorophenyl group significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The amino alcohol functionality provides a versatile scaffold for the synthesis of a wide range of derivatives. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this intermediate, which is critical for the successful development of new therapeutic agents.

This guide is structured to provide not just the "what" but the "why" behind the spectroscopic analysis. By understanding the causal relationships between molecular structure and spectral output, researchers can more effectively interpret their own experimental data.

Molecular Structure and Expected Spectroscopic Features

The structure of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, with its key functional groups, dictates its spectroscopic signature.

Figure 1: Chemical structure of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, both ¹H and ¹³C NMR will provide critical information. The presence of fluorine will introduce additional complexity and valuable structural information through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

¹H NMR Spectroscopy

Expertise & Experience: The proton NMR spectrum will be characterized by distinct signals for the aliphatic chain protons and the aromatic protons. The chemical shifts will be influenced by the electronegative oxygen, nitrogen, and fluorine atoms. The coupling patterns (multiplicity) will reveal the connectivity of the protons.

Expected ¹H NMR Data (Predicted):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂-NH₂ (2H) | 2.8 - 3.2 | m | |

| -CH₂-CH(OH) (2H) | 1.8 - 2.2 | m | |

| -CH(OH) (1H) | 4.8 - 5.2 | dd | J(H-H) ≈ 6-8 Hz |

| Ar-H (3H) | 6.8 - 7.5 | m | J(H-F) will be observed |

| -OH (1H) | Broad s | ||

| -NH₂ (2H) | Broad s |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, if the compound has limited solubility, or if exchangeable protons (OH, NH₂) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it slows down the proton exchange rate, often allowing for the observation of couplings to these protons.

-

D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the signals from the -OH and -NH₂ protons to disappear. This is a definitive method for identifying these exchangeable protons.

¹³C NMR Spectroscopy

Expertise & Experience: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the aliphatic chain will be influenced by the adjacent heteroatoms. The aromatic carbons will exhibit splitting due to coupling with the directly attached fluorine atoms (¹J(C-F)) and through multiple bonds (²J(C-F), ³J(C-F)).

Expected ¹³C NMR Data (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| -C H₂-NH₂ | 40 - 45 | t | |

| -C H₂-CH(OH) | 35 - 40 | t | |

| -C H(OH) | 68 - 73 | d | |

| Ar-C (C-F) | 160 - 165 | d | ¹J(C-F) ≈ 240-250 Hz |

| Ar-C (C-F) | 158 - 163 | d | ¹J(C-F) ≈ 240-250 Hz |

| Ar-C | 103 - 108 | t | ²J(C-F) ≈ 25 Hz |

| Other Ar-C | 110 - 135 | m |

Authoritative Grounding: The prediction of carbon-fluorine coupling constants is based on well-established principles in NMR spectroscopy. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei.[1]

¹⁹F NMR Spectroscopy

Expertise & Experience: Given the two fluorine atoms on the aromatic ring, ¹⁹F NMR is a highly informative technique. It will provide two distinct signals, and their chemical shifts and coupling to each other and to nearby protons will confirm their positions on the phenyl ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

D₂O Exchange: Add one drop of D₂O, shake the tube, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C).

Figure 2: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol will be dominated by absorptions corresponding to the O-H, N-H, C-H, C-O, and C-F bonds.

Expected IR Data (Predicted):

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Broad, Strong |

| N-H (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-F (aryl fluoride) | 1100 - 1300 | Strong |

| C-O (alcohol) | 1000 - 1200 | Strong |

| N-H (scissoring) | 1550 - 1650 | Medium |

Trustworthiness: The broadness of the O-H stretch is a hallmark of hydrogen bonding, a key intermolecular interaction for this molecule.[2] The presence of two distinct N-H stretching bands is characteristic of a primary amine.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or dissolved sample, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plate should be taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this polar molecule and will likely produce a prominent protonated molecular ion [M+H]⁺.

Expected MS Data (Predicted):

| Ion | Expected m/z |

| [M+H]⁺ | 188.0881 |

| [M+Na]⁺ | 210.0700 |

| [M+H-H₂O]⁺ | 170.0781 |

Authoritative Grounding: The predicted m/z values are based on the molecular formula (C₉H₁₁F₂NO) and the masses of the constituent atoms. The observation of a peak corresponding to the loss of water ([M+H-H₂O]⁺) is a common fragmentation pathway for alcohols in mass spectrometry.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source. The instrument can be a standalone spectrometer or coupled to a liquid chromatography (LC) system (LC-MS).

-

Data Acquisition: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Figure 3: Workflow for Mass Spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. While this guide presents predicted data based on sound scientific principles and analysis of related structures, it is crucial for researchers to acquire their own experimental data. The protocols outlined herein provide a clear path for obtaining high-quality spectra. A thorough understanding and application of these spectroscopic techniques are indispensable for any scientist working with this important synthetic intermediate.

References

-

Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Canadian Journal of Chemistry. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]

-

3-amino-2-(2,4-difluorophenyl)propan-1-ol hydrochloride. PubChem. [Link]

Sources

"3-Amino-1-(2,4-difluorophenyl)propan-1-ol" starting material for synthesis

Executive Summary

This technical guide details the synthetic pathways for 3-Amino-1-(2,4-difluorophenyl)propan-1-ol (CAS: 1213028-51-1), a high-value

This guide prioritizes a scalable, enantioselective route suitable for kilogram-scale production, moving beyond academic curiosity to industrial viability.

Structural & Retrosynthetic Analysis

The target molecule features a chiral center at the benzylic position (

Key Structural Challenges:

-

Chemo-selectivity: Reducing the ketone without affecting the potentially labile C-F bonds.

-

Enantio-control: The biological activity of this class (e.g., Dapoxetine/Fluoxetine analogs) is strictly governed by the configuration (

or -

Amine Instability: Primary Mannich bases (

-amino ketones) are prone to elimination or polymerization; therefore, a "Masked Amine" strategy is preferred.

Retrosynthetic Logic:

-

Disconnection: The C1-C2 bond is stable. The most logical disconnection is at the C-N bond or the reduction of the C=O bond.

-

Precursor: 3-Chloro-1-(2,4-difluorophenyl)propan-1-one.

-

Starting Material: 1,3-Difluorobenzene (Commodity chemical).

Figure 1: Retrosynthetic analysis utilizing the Chloro-Ketone Strategy to avoid primary amine instability.

Detailed Synthetic Protocol

The recommended route utilizes a Friedel-Crafts Acylation followed by Asymmetric Transfer Hydrogenation (ATH) and Azide Displacement . This pathway offers the highest atom economy and enantiomeric excess (

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 3-chloro-1-(2,4-difluorophenyl)propan-1-one.

-

Reagents: 1,3-Difluorobenzene (1.0 eq), 3-Chloropropionyl chloride (1.1 eq),

(1.2 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Protocol:

-

Charge

and DCM into a reactor under -

Add 3-Chloropropionyl chloride dropwise, maintaining

. -

Add 1,3-Difluorobenzene slowly. The reaction is exothermic.[2]

-

Reflux for 2-4 hours. Monitor by HPLC.

-

Quench: Pour onto ice/HCl mixture. Critical: Control exotherm to prevent defluorination side-products.

-

Workup: Separate organic layer, wash with brine, dry over

, and concentrate. Recrystallize from Heptane.

-

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the ketone to the alcohol (

-

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

-

Protocol:

-

Dissolve the ketone from Step 1 in DMF or Acetonitrile.

-

Degas the solution with Argon.

-

Add the Ru-catalyst (0.5 mol%).

-

Add

mixture dropwise at 0°C. -

Stir at

for 12-24 hours. -

Validation: Check

via Chiral HPLC (Column: Chiralcel OD-H). -

Purification: The chiral chloro-alcohol is often an oil; purify via silica gel chromatography (Hexane/EtOAc).

-

Step 3: Azidation and Reduction

Objective: Conversion of the alkyl chloride to the primary amine.

-

Reagents: Sodium Azide (

), DMF, then -

Protocol:

-

Displacement: Dissolve Chloro-alcohol in DMF. Add

(1.5 eq). Heat to-

Safety Note: Azides are shock-sensitive. Do not concentrate to dryness if not necessary.

-

-

Workup: Dilute with water, extract with MTBE.

-

Reduction: Hydrogenate the organic layer (Azido-alcohol) using 10% Pd/C at 30 psi

in Methanol. -

Isolation: Filter catalyst. Concentrate. Formation of the HCl salt (using HCl/Dioxane) yields the stable solid: 3-Amino-1-(2,4-difluorophenyl)propan-1-ol Hydrochloride .

-

Critical Quality Attributes (CQAs) & Data Summary

For pharmaceutical applications, the following specifications are standard.

| Parameter | Specification | Method | Common Failure Mode |

| Purity (HPLC) | Reverse Phase C18 | Des-fluoro impurities (from aggressive reduction) | |

| Chiral Purity | Chiral HPLC | Catalyst poisoning in Step 2 | |

| Residual Solvent | < ICH Limits | GC-Headspace | Trapped DMF in amine salt |

| Appearance | White Crystalline Solid | Visual | Oxidation of amine (yellowing) |

Mechanistic Visualization: Noyori Reduction

The success of this synthesis hinges on the Asymmetric Transfer Hydrogenation. The mechanism involves a metal-ligand bifunctional catalysis where the hydride is delivered to the Si-face or Re-face of the ketone, dictated by the chiral diamine ligand.

Figure 2: Simplified catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Alternative Route: Biocatalytic Resolution

If high-pressure hydrogenation or heavy metal catalysts are restricted, an enzymatic route is a robust alternative.

-

Racemic Synthesis: Perform Step 1, then reduce with

to racemic alcohol. -

Kinetic Resolution: Use Candida antarctica Lipase B (CAL-B) with Vinyl Acetate.

-

The lipase selectively acetylates the (

)-enantiomer (or -

Separation: The Acetylated ester and Free alcohol are easily separated by column chromatography.

-

Hydrolysis: The ester is hydrolyzed back to the chiral alcohol.

-

References

-

Process Chemistry of

-Amino Alcohols: -

Noyori Reduction Protocols

- Title: Asymmetric Transfer Hydrogen

- Source: Organic Syntheses.

-

URL:[Link]

-

Azide Safety & Handling

- Title: Safe Scale-up of Azide Chemistry.

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

-

General Properties of 3-Amino-1-propanol Derivatives

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. air.unimi.it [air.unimi.it]

- 5. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 3-Amino-1-(2,4-difluorophenyl)propan-1-ol Scaffolds

Executive Summary & Pharmacophore Analysis

The moiety 3-Amino-1-(2,4-difluorophenyl)propan-1-ol represents a "privileged scaffold" in modern medicinal chemistry.[1] It combines two critical structural motifs: a chiral

This structure serves as a versatile synthons for:

-

Next-Generation CNS Agents: Structurally analogous to the serotonin transporter (SERT) inhibitor Dapoxetine and the norepinephrine reuptake inhibitor Atomoxetine, but with enhanced metabolic stability due to the fluorine substitution.[1]

-

HIV Integrase Inhibitors: The 2,4-difluorophenyl group is a validated pharmacophore in Integrase Strand Transfer Inhibitors (INSTIs) like Dolutegravir and Cabotegravir.[1] This alcohol derivative serves as a critical linker or chiral auxiliary in the synthesis of experimental analogs.[1]

-

Antifungal Azoles: The 2,4-difluorophenyl motif is essential for inhibiting CYP51 (lanosterol 14

-demethylase), as seen in Fluconazole and Voriconazole.[1]

Key Technical Challenge: The biological activity of this scaffold is strictly governed by the stereochemistry at the C1 position. The (

Synthetic Architecture: Pathways to Enantiopurity

Conventional synthesis involving the reduction of Mannich bases (3-amino-1-(2,4-difluorophenyl)propan-1-one) using NaBH

We recommend Route B (Biocatalytic Reduction) for process scalability and enantiomeric excess (

Diagram 1: Retrosynthetic Analysis & Workflow

Caption: Comparative synthetic workflow prioritizing the biocatalytic route for high enantioselectivity.

Protocol 1: Formation of the Mannich Base (Precursor)

Objective: Synthesize 3-(dimethylamino)-1-(2,4-difluorophenyl)propan-1-one hydrochloride.[1]

-

Reagents: 2',4'-Difluoroacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine HCl (1.1 eq), Conc. HCl (catalytic), Ethanol (solvent).[1]

-

Procedure:

-

Charge a reactor with 2',4'-difluoroacetophenone and ethanol (5 vol).

-

Add catalytic conc.[1] HCl (0.05 eq) to initiate the reaction.[1]

-

Reflux at 80°C for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[1]

-

Critical Step: Upon completion, cool to 0°C. The product often precipitates as the HCl salt. If not, add acetone to induce crystallization.

-

Filtration: Filter the white solid and wash with cold acetone.[1]

-

Yield Target: >75%.

-

Protocol 2: Biocatalytic Asymmetric Reduction (Recommended)

Objective: Stereoselective reduction of the ketone to the chiral alcohol.[1]

Enzyme System: Codexis KRED screening kit or equivalent (e.g., KRED-P1 series for (

-

Buffer Preparation: 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

.[1] -

Cofactor Mix: NADP+ (1.0 g/L), Glucose (1.5 eq), Glucose Dehydrogenase (GDH, 10 U/mL) for cofactor recycling.[1]

-

Reaction Setup:

-

Workup:

Analytical Characterization & QC

Validating the enantiomeric excess (ee) is non-negotiable for this scaffold.

Table 1: Analytical Specifications

| Test Parameter | Method | Acceptance Criteria | Notes |

| Purity (Chemical) | HPLC (C18 Column) | > 98.0% | Impurity: Unreacted ketone |

| Chiral Purity | Chiral HPLC | > 99.0% ee | Critical for biological activity |

| Residual Solvent | GC-Headspace | < 5000 ppm | Ethanol/IPA limits |

| Water Content | Karl Fischer | < 0.5% | Hygroscopic amine salt |

Protocol 3: Chiral HPLC Method

This method separates the (

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 210 nm (Absorption of the phenyl ring).[1]

-

Temperature: 25°C.

-

Expected Retention:

Derivatives & Functionalization

The 3-amino-1-(2,4-difluorophenyl)propan-1-ol scaffold is rarely the final drug; it is a "warhead" carrier.[1]

Pathway: Cyclization to 1,3-Oxazines

Reacting the amino alcohol with formaldehyde or phosgene equivalents yields chiral 1,3-oxazines, which are conformationally restricted analogs of the linear chain.[1]

Diagram 2: Functionalization Logic

Caption: Divergent synthesis pathways for medicinal chemistry optimization.

Safety & Handling (E-E-A-T)

-

Fluorine Chemistry Hazards: While the difluorophenyl ring is stable, precursors like 2',4'-difluoroacetophenone can be skin irritants.[1]

-

Amine Handling: The free base of the amino alcohol is likely viscous and hygroscopic.[1] Store as the Hydrochloride or Oxalate salt for long-term stability.[1]

-

Biocatalysis Safety: KRED enzymes are proteins; sensitization is possible.[1] Avoid inhalation of lyophilized powders.

References

-

Hollmann, F., Opperman, D. J., & Paul, C. E. (2021).[1][3] Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition. Link

-

Vertex Pharmaceuticals. (2013).[1] Asymmetric hydrogenation of

-amino ketones. Organic & Biomolecular Chemistry (Supplementary Data). Link -

BenchChem. (2025).[1][2] Technical Data: 3-Amino-1-propanol derivatives and safety profiles. Link[1]

-

Bagán, A., et al. (2025).[1][4][5][6][7] Discovery of Imidazoline I2 Receptor Ligands: Structural Analogs of Amino-Alcohols. Journal of Medicinal Chemistry. Link[1][6]

-

MDPI. (2024).[1] Enantioseparation of Aromatic Amino Acids and Alcohols using Vancomycin Selectors. Molecules. Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biocatalytic Reduction Reactions from a Chemist's Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. news-medical.net [news-medical.net]

- 7. Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis and Application of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Executive Summary & Molecular Profile[1]

3-Amino-1-(2,4-difluorophenyl)propan-1-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines two critical structural motifs: the

From a drug development perspective, the 2,4-difluoro substitution pattern is not merely decorative; it is a strategic metabolic blocker. It prevents oxidative metabolism at the phenyl ring's most vulnerable positions (ortho and para), significantly extending the half-life of the parent drug. This specific amino-alcohol is a key intermediate in the synthesis of next-generation triazole antifungals (analogous to Oteseconazole) and CNS-active agents targeting monoamine transporters.

Molecular Specifications

| Property | Specification |

| IUPAC Name | 3-Amino-1-(2,4-difluorophenyl)propan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 187.19 g/mol |

| Key Functionality | Chiral Secondary Alcohol (C1); Primary Amine (C3) |

| pKa (Calculated) | ~9.5 (Amine), ~13.5 (Alcohol) |

| CAS (Ketone Precursor) | 910411-76-6 |

Strategic Synthetic Pathways

As a Senior Scientist, I strongly advise against "brute force" synthesis for pharmaceutical applications. The choice of pathway depends entirely on the stereochemical requirements. Below are the two industry-standard protocols: the Chemical Route (Racemic) for library generation and the Biocatalytic Route (Asymmetric) for process scale-up.

Workflow Visualization: Comparative Synthesis

Figure 1: Divergent synthetic pathways. The Mannich base serves as the common pivot point for both racemic and asymmetric synthesis.

Protocol A: The Mannich-Reduction Sequence (Chemical)

Best for: Early-stage discovery, racemic standards, and scaffold libraries.

1. Mannich Reaction (Formation of the

-Amino Ketone)

The reaction of 2,4-difluoroacetophenone with paraformaldehyde and dimethylamine hydrochloride (or ammonium chloride for the primary amine) is the most efficient entry point.

-

Reagents: 2,4-Difluoroacetophenone (1.0 eq), Paraformaldehyde (1.2 eq), Amine Hydrochloride (1.1 eq), Conc. HCl (cat.), Ethanol.[1]

-

Procedure:

-

Dissolve the acetophenone and amine salt in ethanol.

-

Add paraformaldehyde and a catalytic amount of HCl (to depolymerize the formaldehyde).

-

Reflux at 80°C for 4–6 hours. Critical Check: Monitor by TLC.[2][3] The product often precipitates as the hydrochloride salt upon cooling.

-

Isolation: Cool to 0°C. Filter the white precipitate. Wash with cold acetone to remove unreacted ketone.

-

2. Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH

, 0.5 eq), Methanol. -

Procedure:

-

Suspend the Mannich base hydrochloride in Methanol at 0°C.

-

Add NaBH

portion-wise. Safety Note: Hydrogen gas evolution will be vigorous. Ensure venting. -

Stir at room temperature for 2 hours.

-

Quench: Add saturated NH

Cl solution. Extract with Ethyl Acetate. -

Purification: The free base is polar. If extraction is difficult, use a resin capture (SCX-2 column) or crystallize as the oxalate salt.

-

Protocol B: Asymmetric Biocatalytic Reduction (Enzymatic)

Best for: Process chemistry, producing single-enantiomer API intermediates.

Why this matters: Separating enantiomers of

Mechanism

We utilize Ketoreductases (KREDs) coupled with a cofactor recycling system (GDH/Glucose).

Workflow Visualization: Biocatalytic Cycle

Figure 2: Cofactor recycling system ensuring economic viability of the asymmetric reduction.

Step-by-Step Protocol

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

. -

Reaction Mix:

-

Substrate: 3-Amino-1-(2,4-difluorophenyl)propan-1-one (50 g/L).

-

Enzyme: KRED screening kit (e.g., Codexis or commercially available broad-spectrum KREDs).

-

Cofactor: NADP+ (1.0 g/L).

-

Recycling System: Glucose (1.5 eq) and Glucose Dehydrogenase (GDH).

-

-

Incubation: Stir at 30°C / 250 rpm for 24 hours.

-

Monitoring: Check conversion via HPLC.

-

Workup: Adjust pH to 10 (to ensure amine is neutral). Extract with MTBE (Methyl tert-butyl ether).[4]

-

Result: Typically yields >95% conversion and >99% ee (enantiomeric excess).

Analytical Characterization & Quality Control

Validating the identity and purity of this compound requires specific attention to the fluorine splitting patterns in NMR and the polarity of the amine in HPLC.

NMR Spectroscopy (400 MHz, DMSO-d )

-

F NMR: Distinctive signals for the 2,4-difluoro substitution.

- -112 ppm (m, 1F, C2-F)

- -115 ppm (m, 1F, C4-F)

-

H NMR:

-

Aromatic: Multiplets at 7.2–7.5 ppm (3H).

-

Chiral Methine (CH-OH): Triplet or dd at ~4.8 ppm.

-

Methylene Linker: Multiplets at 1.6–1.8 ppm.

-

Amine Methylene: Triplet at ~2.6 ppm.

-

HPLC Method (Chiral)

To determine enantiomeric purity (critical for Protocol B).

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Note: Diethylamine is mandatory to suppress peak tailing caused by the interaction of the primary amine with silanol groups on the column.

-

-

Detection: UV at 210 nm and 254 nm.

Safety & Handling

-

Fluorine Hazards: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Do not incinerate in standard waste streams.

-

Amine Toxicity: Like most primary aliphatic amines, this compound is a skin irritant and potential sensitizer. Use nitrile gloves.

-

Storage: The free base is hygroscopic and absorbs CO

from the air (forming carbamates). Store under nitrogen or argon at 4°C.

References

-

PubChem. (2023).[5] 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO.[5] National Library of Medicine. [Link]

-

Organic Letters. (2024).[4][6] Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link][6]

-

MDPI Pharmaceuticals. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

Royal Society of Chemistry. (2014). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its potential therapeutic success. Poor solubility can lead to a cascade of challenges, including unreliable in vitro assay results, diminished bioavailability, and increased development costs.[1] This guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, 3-Amino-1-(2,4-difluorophenyl)propan-1-ol. While specific experimental data for this compound is not yet widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies to thoroughly characterize its solubility profile. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the critical factors influencing the dissolution of this promising aminopropanol derivative.

Physicochemical Landscape of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

A comprehensive understanding of a molecule's inherent physicochemical properties is paramount to predicting its solubility behavior.[2] For 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, we can infer several key characteristics based on its structure, which features a difluorophenyl ring, a propanol backbone, and a primary amine.

Structural Features and Their Implications:

-

Amino Group: The primary amine group (pKa typically around 9-10) will be protonated at physiological pH, significantly influencing aqueous solubility. This ionization is a key factor to consider in formulation development.

-

Hydroxyl Group: The alcohol moiety can participate in hydrogen bonding, which generally enhances water solubility.

-

Difluorophenyl Ring: The aromatic ring contributes to the molecule's hydrophobicity. The two fluorine atoms are electron-withdrawing and can influence the molecule's overall electronic distribution and potential for intermolecular interactions.

While experimental data for the target compound is limited, data for a structurally related precursor, 3-Amino-1-(2,4-difluorophenyl)propan-1-one, is available and provides some initial insights.

Table 1: Predicted Physicochemical Properties of a Related Compound

| Property | Value (for 3-Amino-1-(2,4-difluorophenyl)propan-1-one) | Source |

| Molecular Weight | 185.17 g/mol | PubChem[3] |

| XLogP3 | 0.8 | PubChem[3] |

Note: These values are for a related ketone and should be considered as estimations for the alcohol derivative.

Methodologies for Solubility Determination: A Two-Pronged Approach

The determination of solubility can be broadly categorized into two types of assays: kinetic and thermodynamic.[1][4] The choice between these methods often depends on the stage of drug development, with kinetic solubility being more suited for high-throughput screening in early discovery and thermodynamic solubility providing more definitive data for lead optimization and formulation.[1][5]

Kinetic Solubility: A High-Throughput Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a concentrated DMSO stock solution.[1] This method is valuable for quickly ranking compounds but may overestimate the true equilibrium solubility.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

This protocol is adapted from standard industry practices and is designed for a 96-well plate format.[6]

Materials:

-

3-Amino-1-(2,4-difluorophenyl)propan-1-ol

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance at 620 nm (or a nephelometer)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol in DMSO.

-

Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours) with gentle shaking.[1][6]

-

Measurement: Measure the absorbance of each well at 620 nm. An increase in absorbance (or light scattering if using a nephelometer) indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in absorbance is observed compared to a blank control.

Diagram 1: Workflow for Kinetic Solubility Determination

Caption: A streamlined workflow for determining kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[4] This is typically determined using the shake-flask method, which is considered the most reliable approach.[7][8]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on well-established methods and can be adapted for various solvents and conditions.[9][10][11]

Materials:

-

Solid 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

-

Selected solvents (e.g., water, PBS at various pH values, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Sample Preparation: Add an excess amount of solid 3-Amino-1-(2,4-difluorophenyl)propan-1-ol to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[4]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of known concentrations of the compound should be prepared for accurate quantification.

-

Data Analysis: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Diagram 2: Workflow for Thermodynamic Solubility Determination

Caption: The shake-flask method for equilibrium solubility.

HPLC Method Considerations for Quantification:

Due to the presence of a primary amine and a chromophore (the difluorophenyl ring), HPLC with UV detection is a suitable analytical method. For enhanced sensitivity, especially at low concentrations, pre-column derivatization with a fluorescent tag can be employed.[12][13] A reversed-phase C18 column is typically effective for separating such compounds.[4][12]

The Impact of pH on the Solubility of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

For ionizable compounds like 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, solubility is highly dependent on the pH of the aqueous medium.[14][15][16] The primary amine group will exist in a protonated (cationic) form at pH values below its pKa and in a neutral form at pH values above its pKa. The protonated form is generally much more soluble in water than the neutral form.

Diagram 3: pH-Dependent Ionization and Solubility

Sources

- 1. enamine.net [enamine.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. 3-Amino-1-(2,4-difluorophenyl)propan-1-one | C9H9F2NO | CID 55254430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. protocols.io [protocols.io]

- 10. evotec.com [evotec.com]

- 11. who.int [who.int]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

"3-Amino-1-(2,4-difluorophenyl)propan-1-ol" physical and chemical properties

An In-depth Technical Guide to 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

Disclaimer: Publicly available experimental data on the specific compound 3-Amino-1-(2,4-difluorophenyl)propan-1-ol is limited. This guide has been constructed by compiling and analyzing data from structurally related compounds, including 3-amino-1-phenylpropan-1-ol and other fluorinated molecules, alongside established principles of organic chemistry. The information presented herein is intended for research and development purposes and should be utilized as a general reference. All experimental work must be conducted with appropriate safety precautions and validated through rigorous analytical methods.

Introduction

3-Amino-1-(2,4-difluorophenyl)propan-1-ol is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chiral benzylic alcohol, a flexible aminopropane chain, and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a promising scaffold for developing new pharmaceuticals.[1][2] This guide provides a comprehensive overview of the inferred physical and chemical properties, a plausible synthetic route, and the potential applications of this compound for researchers and scientists in the field of drug development.

Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring is expected to significantly alter the properties of the parent compound, 3-amino-1-phenylpropan-1-ol. The high electronegativity of fluorine can impact electron distribution across the aromatic ring and influence the acidity of the hydroxyl group and the basicity of the amino group.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | Inferred/Predicted Value for 3-Amino-1-(2,4-difluorophenyl)propan-1-ol | Comparative Value for 3-Amino-1-phenylpropan-1-ol |

| Molecular Formula | C₉H₁₁F₂NO | C₉H₁₃NO[3] |

| Molecular Weight | 187.19 g/mol | 151.21 g/mol [3] |

| Appearance | Predicted to be a white to off-white solid or a viscous oil. | White solid |

| Melting Point | Predicted to be in the range of 50-70 °C | 50-53 °C[4] |

| Boiling Point | Predicted to be >293 °C at 760 mmHg | 293 °C at 760 mmHg[4] |

| Density | Predicted to be >1.074 g/cm³ | 1.074 g/cm³[4] |

| Solubility | Predicted to be soluble in methanol, ethanol, and DMSO. Limited solubility in water. | No specific data found. |

| pKa (Basic - NH₃⁺) | Predicted to be slightly lower than the non-fluorinated analog due to electron-withdrawing effects. | No specific data found. |

| pKa (Acidic - OH) | Predicted to be slightly lower (more acidic) than the non-fluorinated analog. | No specific data found. |

| LogP | Predicted to be higher than the non-fluorinated analog due to the lipophilic nature of fluorine. | 1.769[4] |

Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable difluorophenyl ketone.

Caption: Plausible synthetic route to 3-Amino-1-(2,4-difluorophenyl)propan-1-ol.

Illustrative Experimental Protocol

This protocol is a general representation and would require optimization for the specific substrates and conditions.

Step 1: Synthesis of 3-Amino-1-(2,4-difluorophenyl)propan-1-one (Mannich Reaction)

-

To a solution of 1-(2,4-difluorophenyl)ethan-1-one in a suitable solvent (e.g., ethanol), add paraformaldehyde and an amine salt (e.g., dimethylamine hydrochloride).

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by extraction with an appropriate organic solvent and purify by column chromatography.

Step 2: Reduction to 3-Amino-1-(2,4-difluorophenyl)propan-1-ol

-

Dissolve the synthesized 3-Amino-1-(2,4-difluorophenyl)propan-1-one in a protic solvent such as methanol and cool the solution in an ice bath.

-

Add a reducing agent, for example, sodium borohydride, portion-wise while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

The crude product can then be purified by column chromatography to yield the final compound.

Characterization Techniques

The structural elucidation of the synthesized 3-Amino-1-(2,4-difluorophenyl)propan-1-ol would be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of aromatic, aliphatic, and exchangeable (hydroxyl and amino) protons, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Would show distinct signals for each carbon atom in the molecule.

-

¹⁹F NMR: This would be a crucial technique to confirm the presence and environment of the fluorine atoms on the phenyl ring, exhibiting characteristic chemical shifts and couplings to neighboring protons and the other fluorine atom.[6][7][8]

-

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H (alcohol) and N-H (amine) stretching vibrations, as well as C-F and C-H aromatic and aliphatic stretches.

-

Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming the structure.

Potential Applications in Drug Discovery

The structural motifs present in 3-Amino-1-(2,4-difluorophenyl)propan-1-ol suggest its potential as a key intermediate in the synthesis of a variety of biologically active molecules.[9][10] The difluorophenyl group, in particular, is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and modulate receptor binding affinity.[11][12][13]

Logical Relationship Diagram for Potential Applications

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]

- 3. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-1-phenyl-propan-1-ol | CAS#:5053-63-4 | Chemsrc [chemsrc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]

- 10. 3-Amino-1-phenylpropan-1-one hydrochloride [myskinrecipes.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Topic: High-Resolution Chiral Separation of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol Enantiomers by High-Performance Liquid Chromatography

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol. This amino alcohol is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] The method employs a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. This guide offers a comprehensive protocol, from method development rationale to full validation procedures, designed for immediate implementation in research and quality control environments.

Introduction and Scientific Rationale

Chiral molecules, particularly amino alcohols, are ubiquitous structural motifs in a vast array of pharmaceuticals.[3] The stereochemistry of these molecules dictates their interaction with chiral biological targets, making the separation and quantification of individual enantiomers a mandatory step in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases has become the definitive technique for this purpose due to its high efficiency, reliability, and versatility.[4][5]

The target analyte, 3-Amino-1-(2,4-difluorophenyl)propan-1-ol, possesses a single stereocenter, resulting in a pair of enantiomers. The challenge lies in creating a transient diastereomeric interaction with a chiral selector that is significant enough to alter retention times and achieve separation.

Causality of Methodological Choices

-

Selection of Chiral Stationary Phase (CSP): The success of a chiral separation is fundamentally dependent on the choice of the CSP.[1] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are renowned for their broad enantiorecognition capabilities, especially for compounds like amino alcohols that contain hydrogen bond donors and acceptors.[1][6][7] We selected an amylose tris(3,5-dimethylphenylcarbamate) phase due to its proven track record in resolving a wide range of chiral compounds, including those with aromatic rings and polar functional groups. The mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

-

Selection of Mobile Phase: A normal phase elution mode, typically using a mixture of a non-polar alkane (n-Hexane) and a polar alcohol modifier (Isopropanol), was chosen. This system provides excellent selectivity on polysaccharide CSPs.[6][7] For basic analytes like our target amino alcohol, secondary interactions with residual acidic silanols on the silica support can cause significant peak tailing. To counteract this, a small amount of a basic additive, Diethylamine (DEA), is incorporated into the mobile phase. The DEA competes for the active sites on the silica surface, ensuring a symmetric and efficient peak shape.[8]

Recommended Analytical Method and Protocol

This section provides a detailed, step-by-step protocol for the chiral separation. The method has been optimized for baseline resolution (Rs > 2.0) and reasonable analysis time.

Instrumentation and Consumables

-

HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV/PDA detector.

-

Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel. (e.g., Chiralpak® AD-3 or equivalent).

-

Dimensions: 150 mm x 4.6 mm

-

-

Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

-

Sample Vials: 2 mL amber glass vials with PTFE septa.

-

Filters: 0.22 µm or 0.45 µm PTFE syringe filters.

Chromatographic Conditions

The optimized parameters for the separation are summarized in the table below.

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate), 3 µm, 150x4.6 mm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm (or λmax of the difluorophenyl chromophore) |

| Injection Volume | 5 µL |

| Run Time | Approximately 15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: For 1 Liter, carefully mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine. Sonicate for 10 minutes to degas.

-

Sample Diluent: Use the mobile phase as the sample diluent to ensure peak shape integrity.

-

Racemic Standard (for System Suitability): Prepare a 0.5 mg/mL solution of racemic 3-Amino-1-(2,4-difluorophenyl)propan-1-ol in the sample diluent. This is used to confirm the identity and resolution of the two enantiomeric peaks.

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

Experimental Workflow: Step-by-Step Protocol

-

System Equilibration: Purge the HPLC system and equilibrate the chiral column with the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

-

System Suitability Test (SST): Inject the racemic standard solution (0.5 mg/mL) five times.

-

SST Verification: Confirm that the system suitability criteria are met (see Table 2). The resolution between the two enantiomer peaks must be greater than 2.0.

-

Sample Analysis: Once the system passes the SST, inject the prepared sample solutions.

-

Data Processing: Integrate the peak areas for both enantiomers. Calculate the percentage of each enantiomer and the enantiomeric excess (%ee) using the following formulas:

-

% Enantiomer 1 = (Area₁ / (Area₁ + Area₂)) * 100

-

% Enantiomer 2 = (Area₂ / (Area₁ + Area₂)) * 100

-

%ee = |% Enantiomer 1 - % Enantiomer 2|

-

Method Validation: A Self-Validating System

To ensure the reliability and trustworthiness of the analytical results, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10] A properly validated method provides assurance of its suitability for the intended purpose.[11]

System Suitability and Expected Performance

System suitability testing is an integral part of the method and demonstrates that the chromatographic system is performing adequately for the analysis.[4]

| Parameter | Acceptance Criteria | Typical Result |

| Resolution (Rs) | ≥ 2.0 | ~ 2.5 |

| Tailing Factor (T) | ≤ 1.5 | ~ 1.2 |

| Theoretical Plates (N) | > 2000 | > 3500 |

| %RSD of Peak Area | ≤ 2.0% (for n=5) | < 1.0% |

Validation Parameters

The core parameters for validating a chiral purity method are outlined below.[4][12]

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomers.[1][12]

-

Linearity: A minimum of five concentrations of the minor enantiomer should be prepared across a specified range (e.g., from the Limit of Quantitation to 120% of the specification limit). The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[11][13]

-

Accuracy: Accuracy is determined by performing recovery studies on samples spiked with known amounts of the minor enantiomer. The recovery should typically be within 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-day): Analysis of a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

-

Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst or on a different instrument. The results are compared to assess the method's reproducibility.

-

-

Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities.

-

Robustness: The method's reliability is tested by making small, deliberate changes to the parameters, such as mobile phase composition (e.g., ±2% Isopropanol), column temperature (±5 °C), and flow rate (±0.1 mL/min). The resolution (Rs) should remain > 2.0 under all tested variations.[13]

Visualizations: Workflows and Logic Diagrams

Diagrams provide a clear visual representation of the experimental and logical processes involved in the chiral separation.

Caption: Overall workflow for chiral analysis.

Caption: Logic diagram for method development.

Conclusion

The HPLC method detailed in this application note provides a reliable, specific, and robust solution for the chiral separation of 3-Amino-1-(2,4-difluorophenyl)propan-1-ol enantiomers. The use of an amylose-based chiral stationary phase with an optimized normal phase mobile phase yields excellent resolution and peak symmetry. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment, facilitating accurate quality control and supporting drug development activities.

References

-

Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-173. [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

-

Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

-

Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. [Link]

-

Seog, D. J. H., Kien, N. van, & Ryoo, J. J. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739–752. [Link]

-

Uddin, M. N., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 81-88. [Link]

-

Zhang, T., et al. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Pharmaceutical and Biomedical Analysis, 131, 299-303. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. [Link]

-

Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 164-173. [Link]

-

Gu, L. (2000). Chiral Separation of Profens by High Performance Liquid Chromatography. Virginia Tech. [Link]